4-iso-Butoxy-2-methylthiophenol
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Overview
Description
4-iso-Butoxy-2-methylthiophenol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.3091 . It belongs to the class of thiophenols, which are known for their significant roles in biological systems and as intermediates in the synthesis of various organic substances . Thiophenols, including this compound, are utilized in the production of dyes, pharmaceuticals, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-iso-Butoxy-2-methylthiophenol, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for similar compounds involve reacting m-cresol and thiocyanate under the action of a catalyst to obtain an intermediate product, which is then further reacted with halogenated isopropane under alkaline conditions . This method avoids the use of toxic reagents and generates minimal acidic wastewater, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-2-methylthiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenols .
Scientific Research Applications
4-iso-Butoxy-2-methylthiophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-2-methylthiophenol involves its interaction with biological molecules. Thiophenols can act as electrophiles, reacting with nucleophilic sites in proteins and other biomolecules . This interaction can lead to the disruption of normal cellular functions, contributing to their toxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophenols such as 4-methylthiophenol and 4-isopropoxy-2-methylthiophenol .
Uniqueness
4-iso-Butoxy-2-methylthiophenol is unique due to its specific butoxy and methyl substitutions, which can influence its reactivity and biological activity compared to other thiophenols .
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
KYTQMFPMXPQLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)S |
Origin of Product |
United States |
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